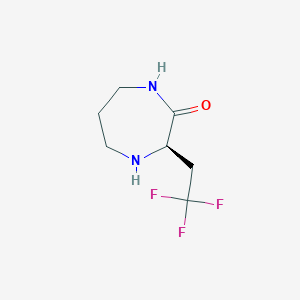![molecular formula C11H11NO4 B14184106 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one CAS No. 923013-57-4](/img/structure/B14184106.png)
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is a chemical compound known for its unique structure and properties It features an oxirane ring, a nitrophenyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with (S)-propylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The nitrophenyl group may also contribute to its activity by interacting with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-aminophenyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both an oxirane ring and a nitrophenyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
923013-57-4 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-[(2S)-2-methyloxiran-2-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H11NO4/c1-11(7-16-11)6-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
JYJDYXYINNWAKL-NSHDSACASA-N |
Isomerische SMILES |
C[C@@]1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
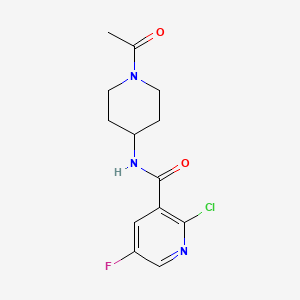
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
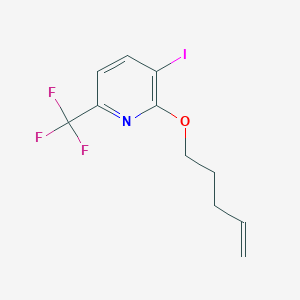
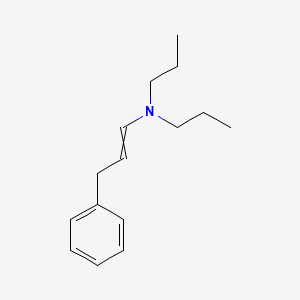
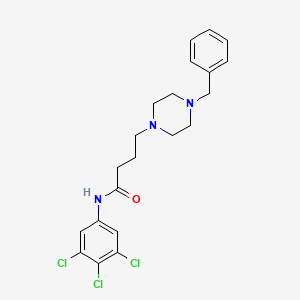
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)

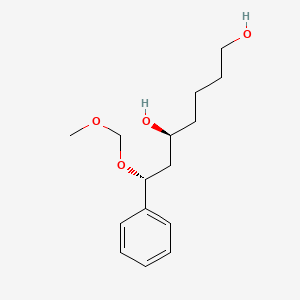

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
